(4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-3-1-11(2-4-12)15(20)19-8-6-13(9-19)21-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIBHRLMWQZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of Protein Kinase B (Akt). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a 4-chlorophenyl group and a pyrimidin-4-yloxy moiety linked to a pyrrolidin-1-yl group through a methanone functional group. This specific arrangement is crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of Protein Kinase B (Akt), which plays a critical role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. The inhibition of Akt can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. The modulation of biomarkers related to PKB signaling was observed, indicating effective targeting of the Akt pathway .
- Antibacterial Activity : Although primarily studied for its anticancer properties, derivatives of related compounds have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. This suggests potential broader applications in antimicrobial therapy .
- Enzyme Inhibition : The compound's structural components may also contribute to enzyme inhibitory activities. For instance, related compounds have been identified as effective inhibitors of acetylcholinesterase and urease, which are relevant in treating conditions such as Alzheimer's disease and urinary infections .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Tumor Growth Inhibition : In a study involving nude mice implanted with human tumor cells, treatment with this compound resulted in a notable decrease in tumor volume compared to control groups. The compound was well-tolerated, indicating a favorable safety profile .
- Antibacterial Screening : A series of related compounds were evaluated for their antibacterial properties using standard disk diffusion methods. Compounds exhibited varying degrees of effectiveness, with some showing IC50 values significantly lower than established antibiotics .
- Enzyme Inhibition Studies : Compounds similar to this compound were tested for their ability to inhibit urease and acetylcholinesterase. Results indicated strong inhibitory effects with potential therapeutic implications for conditions like urinary tract infections and neurodegenerative diseases .
Scientific Research Applications
Scientific Research Applications
-
Inhibition of Protein Kinase B (Akt) :
- The primary application of (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is as a selective inhibitor of Protein Kinase B (Akt), a critical regulator in cell signaling pathways that are often dysregulated in cancer.
- Studies have demonstrated that this compound can modulate biomarkers related to Akt signaling, leading to significant inhibition of tumor growth in vivo at well-tolerated doses.
-
Cancer Therapeutics :
- Experimental results indicate that the compound effectively inhibits the growth of human tumor xenografts in nude mice, showcasing its potential as an anticancer agent.
- The ability to influence downstream signaling pathways associated with cell survival and proliferation positions this compound as a candidate for further development in cancer therapies.
-
Biological Target Interactions :
- Interaction studies have shown that this compound binds effectively to various biological targets, including enzymes and receptors involved in cancer progression.
- Its structural features suggest multiple possible interactions with biological systems, making it a versatile scaffold for drug design.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine | Pyrrolidine ring; chlorinated pyrimidine | Potential as an antitumor agent |
| (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone | Oxadiazole ring; chlorinated phenyl | Exhibits anti-inflammatory activity |
| 5-(4-Chlorophenyl)-3-pyrrolidin-1-yloxolan-2-one | Oxolan ring; chlorinated phenyl | Investigated for neuroprotective effects |
This comparison highlights the diverse applications within similar chemical scaffolds while emphasizing the distinctive attributes of this compound that warrant further investigation.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Tumor Growth Inhibition Study :
- In vivo experiments have shown that administration of this compound leads to a marked reduction in tumor size in animal models, indicating its effectiveness as an anticancer agent.
-
Mechanistic Studies :
- Research focusing on the mechanism of action revealed that the compound modulates Akt signaling pathways, which are critical for cell survival in various cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone and related methanone derivatives:
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound (Target Compound) | Pyrrolidine | 3-(Pyrimidin-4-yloxy), 1-(4-chlorophenyl) | C₁₅H₁₃ClN₃O₂ | Pyrimidine ether enhances polarity; chlorine improves electronegativity . |
| (4-Chloro-phenyl)-[5-(3-chloro-5-CF₃-pyridin-2-yl)-pyrazol-1-yl]-methanone | Pyrazole | 5-(3-chloro-5-trifluoromethyl-pyridin-2-yl), 1-(4-chlorophenyl) | C₁₆H₉Cl₂F₃N₃O | Trifluoromethyl group increases lipophilicity; dual chlorines enhance stability. |
| 4-(3-Chloro-4-methoxyphenyl)-1-methylpyrrol-3-ylmethanone | Pyrrolidine | 4-(3-chloro-4-methoxyphenyl), 1-methyl, 3-(4-cyclohexylphenyl) | C₂₅H₂₇ClNO₂ | Cyclohexylphenyl enhances steric bulk; methoxy group improves solubility. |
| (4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone | Pyrrole | 4-phenyl, 3-(4-chlorophenyl) | C₁₇H₁₂ClNO | Aromatic stacking potential; simpler structure with reduced synthetic complexity. |
| 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone | Pyrrolo[2,3-c]pyridine | 7-(3-chloroanilino), 1,3-dimethyl, 4-morpholin-4-yl | C₂₁H₂₂ClN₅O₂ | Morpholine enhances solubility; fused ring system may improve binding affinity. |
Structural and Functional Insights
- Pyrrolidine vs. Pyrazole/Pyrrole Cores : The target compound’s pyrrolidine core offers conformational flexibility compared to rigid pyrazole () or planar pyrrole () systems. This flexibility may aid in target accommodation but could reduce metabolic stability .
- Chlorine atoms (common across all compounds) enhance electronegativity and may improve binding to hydrophobic pockets in biological targets . Morpholine and cyclohexylphenyl substituents () demonstrate how polar (morpholine) or bulky (cyclohexyl) groups can modulate solubility and steric interactions .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (4-chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling reactions between substituted pyrrolidine and pyrimidine intermediates. For example, refluxing ethanol with 1-phenyl-3-(4-chlorophenyl)-2,3-dibromopropan-1-one and nicotinoyl hydrazine in the presence of trimethylamine (TEA) yields pyrazoline derivatives, which can be further functionalized . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrrolidine oxygen.
- Catalysts : TEA or DMAP improves coupling efficiency.
- Temperature control : Reflux (~80°C) minimizes side reactions like hydrolysis of the pyrimidinyloxy group.
Q. How can the structural and electronic properties of this compound be characterized using spectroscopic and crystallographic methods?
Answer:
- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., pyridyl-pyrrolidine dihedral angles ~6.8°) to confirm stereochemistry .
- FT-IR and NMR : Assign peaks for the carbonyl (C=O, ~1680 cm⁻¹), pyrimidine (C=N, ~1600 cm⁻¹), and chlorophenyl (C-Cl, ~750 cm⁻¹). Use - and -NMR to verify substituent positions .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .
Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against targets like SARS-CoV-2 main protease (PDB: 6LU7) using the pyrimidine oxygen as a hydrogen-bond acceptor .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Pharmacophore modeling (Schrödinger) : Identify critical interactions (e.g., hydrophobic regions from the chlorophenyl group) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound in kinase inhibition assays?
Answer:
- Core modifications : Replace the pyrrolidine with piperidine to assess steric effects on binding (e.g., CDK inhibition as in AZD-5597, a related kinase inhibitor) .
- Substituent analysis : Compare chlorophenyl vs. fluorophenyl analogs for electronic effects on IC₅₀ values.
- Biological assays : Use kinase profiling panels (e.g., Eurofins) to quantify inhibition of CDK2/4/6 and correlate with SAR .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental binding assays?
Answer:
- Validation with orthogonal methods : If docking predicts high affinity but assays show weak activity, perform ITC (isothermal titration calorimetry) to measure binding thermodynamics .
- Solvent effects : Simulate explicit solvent models in MD to account for hydration effects missed in docking.
- Crystallographic validation : Co-crystallize the compound with the target protein to identify unmodeled interactions (e.g., water-mediated H-bonds) .
Q. How can impurities in synthesized batches be profiled and controlled to meet pharmacopeial standards?
Answer:
- HPLC method : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Compare retention times with standards (e.g., related methanone impurities elute at 0.34–1.35 min) .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z corresponding to dechlorinated byproducts).
- Limit tests : Set thresholds for "any other impurity" at ≤0.1% (w/w) as per pharmacopeial guidelines .
Q. What experimental design considerations are critical for evaluating the hydrolytic stability of the pyrimidinyloxy-pyrrolidine linkage?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The ether linkage is prone to hydrolysis under acidic conditions (pH < 3) .
- Temperature acceleration : Use Arrhenius plots to predict shelf-life at 25°C from data at 40–60°C.
- Protective groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyrimidine to stabilize the ether bond .
Methodological Notes
- Crystallography : Refinement with SHELXL (e.g., hydrogen bonding networks, R-factor < 0.05) ensures accurate structural models .
- Data interpretation : Cross-reference spectroscopic (FT-IR/NMR) and computational (DFT) data to resolve ambiguities in substituent orientation .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
